molecular formula C22H25N3O4S3 B2436056 ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 496028-09-2

ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2436056
CAS No.: 496028-09-2
M. Wt: 491.64
InChI Key: VLKIAIREMZLRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S3 and its molecular weight is 491.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C16H18N2O3S2. Its molecular weight is 350.46 g/mol. The intricate structure includes a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities.

Biological Activity Overview

  • Anticancer Properties : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to act as a dual inhibitor of enzymes involved in purine nucleotide biosynthesis, particularly targeting AICARFTase and GARFTase. This dual inhibition can be particularly beneficial for overcoming drug resistance in tumors .
  • Mechanism of Action : The biological activity is primarily attributed to its ability to interfere with nucleic acid synthesis pathways. The compound's thienoyl side chain enhances its affinity for folate transporters (FRα and PCFT), facilitating cellular uptake and subsequent cytotoxic effects on rapidly dividing cancer cells .
  • Studies and Findings :
    • A study demonstrated that modifications in the side chains of thieno[2,3-d]pyrimidines could lead to variations in their anticancer potency. Compounds with three to four carbon atoms in the bridge region showed enhanced inhibitory effects on specific cancer cell lines compared to those with shorter or longer chains .
    • Another investigation highlighted that the structural variations within the thieno[2,3-d]pyrimidine framework could influence the compound's selectivity and efficacy against different cancer types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionDual inhibition of AICARFTase and GARFTase
Transporter InteractionSubstrate for folate transporters (FRα, PCFT)

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBridge Length (C)Antiproliferative ActivityReference
5C5High
4C4Moderate
3C3Low

Case Studies

  • Case Study on Drug Resistance : A specific case involved a variant of this compound being tested against drug-resistant tumor models. Results indicated that the dual-targeting mechanism allowed for effective suppression of tumor growth even in resistant strains, highlighting its potential as a therapeutic agent in oncology .
  • Clinical Implications : The ability of this compound to modulate enzyme activity suggests potential applications not only in cancer treatment but also in conditions where purine metabolism is disrupted. Further studies are needed to explore these implications fully.

Properties

IUPAC Name

ethyl 2-[[2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S3/c1-5-25-20(27)17-13-8-7-9-14(13)32-19(17)24-22(25)30-10-15(26)23-18-16(21(28)29-6-2)11(3)12(4)31-18/h5-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIAIREMZLRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.